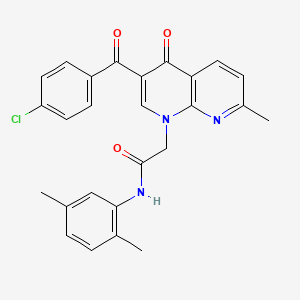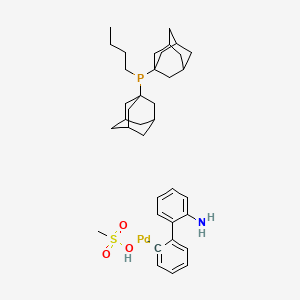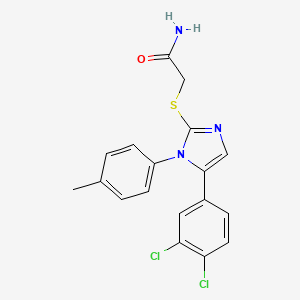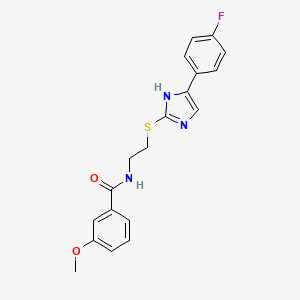
2-Chloro-3-ethynylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) chloride to introduce the chlorine atom.
Sonogashira Coupling: Finally, the ethynyl group is introduced via a Sonogashira coupling reaction using an ethynylating agent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the ethynyl group.
Coupling Products: Larger conjugated systems formed via coupling reactions.
科学的研究の応用
2-Chloro-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-chloro-3-ethynylbenzoic acid depends on its specific application:
Biological Activity: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: In coupling reactions, the ethynyl group acts as a nucleophile, forming new carbon-carbon bonds through palladium-catalyzed mechanisms.
類似化合物との比較
2-Chlorobenzoic Acid: Lacks the ethynyl group, making it less versatile in coupling reactions.
3-Ethynylbenzoic Acid: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-4-ethynylbenzoic Acid: Similar structure but with the ethynyl group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Chloro-3-ethynylbenzoic acid is unique due to the presence of both chlorine and ethynyl groups, which provide a combination of reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
2-chloro-3-ethynylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGHWFGWKCPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)




![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![N-[(oxolan-2-yl)methyl]-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide](/img/structure/B2494684.png)




![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)

